p-Vinylphenyl isothiocyanate
Overview
Description
p-Vinylphenyl isothiocyanate: is an organic compound with the molecular formula C9H7NS . It is a derivative of phenyl isothiocyanate, where a vinyl group is attached to the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including p-Vinylphenyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including metabolism and cellular defense mechanisms.
Mode of Action
The interaction of this compound with its targets leads to various changes in cellular processes. For instance, the compound’s interaction with CYP enzymes can influence the metabolism of various substances within the cell . Additionally, by interacting with proteins involved in antioxidant response, this compound can enhance the cell’s ability to neutralize harmful free radicals .
Biochemical Pathways
This compound affects several biochemical pathways. It influences the activity of CYP enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Furthermore, it modulates proteins involved in antioxidant response, thereby affecting the cellular defense mechanisms against oxidative stress .
Pharmacokinetics
It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of this compound.
Result of Action
The action of this compound at the molecular and cellular levels leads to various effects. By modulating the activity of CYP enzymes and proteins involved in antioxidant response, it can influence cellular metabolism and defense mechanisms . These changes can have various downstream effects, including potential chemopreventive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Primary Amines: One common method involves the reaction of primary amines with carbon disulfide and a base such as triethylamine, followed by treatment with tosyl chloride to yield isothiocyanates.
From Phenyl Chlorothionoformate: Another method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of a base like sodium hydroxide.
Photocatalyzed Reaction: A mild and efficient method involves the photocatalyzed reaction of amines with carbon disulfide to produce isothiocyanates.
Industrial Production Methods: Industrial production often utilizes the reaction of primary amines with carbon disulfide and a base, followed by treatment with tosyl chloride. This method is favored due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Vinylphenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Photocatalysts and bases like triethylamine are often used to facilitate reactions.
Major Products Formed:
Thioureas: Reaction with primary amines can yield thioureas.
Vinyl Derivatives: Addition reactions involving the vinyl group can produce various vinyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: p-Vinylphenyl isothiocyanate is used as a building block in the synthesis of heterocyclic compounds.
Functional Group Transformations: It serves as an intermediate in various functional group transformations.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from this compound exhibit antimicrobial properties.
Anticancer Research: It is studied for its potential anticancer properties due to its ability to modify proteins and enzymes.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals for pest control.
Biochemical Reagents: Employed in biochemical assays and as a reagent in protein sequencing.
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the vinyl group and is less reactive in addition reactions.
Benzyl isothiocyanate: Contains a benzyl group instead of a vinyl group, leading to different reactivity and applications.
Allyl isothiocyanate: Contains an allyl group, which imparts different chemical properties and biological activities.
Uniqueness: p-Vinylphenyl isothiocyanate is unique due to the presence of the vinyl group, which allows it to participate in both substitution and addition reactions. This dual reactivity makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-ethenyl-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYLPZIBVLBOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164930 | |
Record name | p-Vinylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-20-3 | |
Record name | p-Vinylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Vinylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1520-20-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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